

GSK6853: A Potent and Selective Chemical Probe for Elucidating BRPF1 Bromodomain Function

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK6853 is a highly potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in transcriptional regulation.[2][3] These complexes, including the MOZ/MORF and HBO1 complexes, are integral to processes such as DNA repair, recombination, and transcription activation.[2] The availability of a specific inhibitor like **GSK6853** provides a valuable tool to dissect the biological functions of the BRPF1 bromodomain and explore its therapeutic potential. These application notes provide detailed protocols for utilizing **GSK6853** to investigate BRPF1 function in various experimental settings.

Data Presentation: Properties of GSK6853

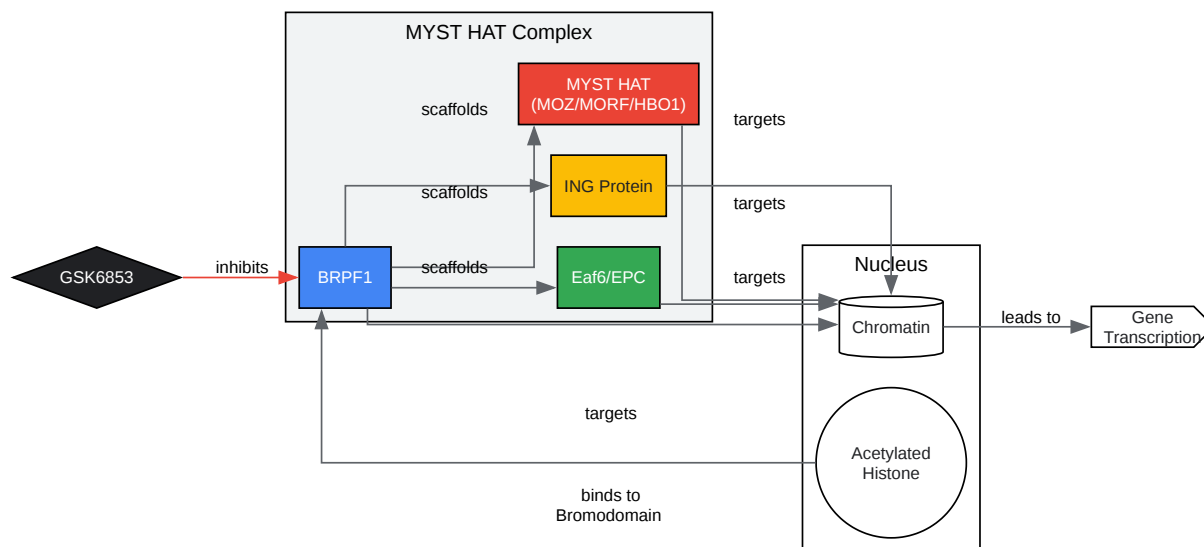
GSK6853 exhibits exceptional potency and selectivity for the BRPF1 bromodomain, making it an ideal tool for in vitro and cellular studies. Its properties are summarized in the table below.

Parameter	Assay	Value	Reference
Potency			
IC50	TR-FRET	8 nM	[2]
pIC50	TR-FRET	8.1	[4]
Kd	BROMOscan	0.3 nM	[2]
pKd	BROMOscan	9.5	[1]
Cellular IC50	NanoBRET™	20 nM	[2]
Cellular pIC50	Chemoproteomics	8.6	[2]
Selectivity			
Fold Selectivity	BROMOscan (vs. 48 other bromodomains)	>1600-fold	[1][2]
In Vivo Properties (Mouse)			
Bioavailability (IP)	Pharmacokinetic studies	85%	[4]
Bioavailability (PO)	Pharmacokinetic studies	22%	[4]
Terminal Half-life (IV)	Pharmacokinetic studies	1.7 h	[4]

Signaling Pathways and Experimental Workflows

BRPF1 in MYST Histone Acetyltransferase Complexes

BRPF1 acts as a scaffold within the MYST family of HAT complexes. These complexes typically have a tetrameric core that includes BRPF1, a MYST family HAT (like MOZ, MORF, or HBO1), the tumor suppressor ING, and an Eaf6/EPC-related subunit.[2] The bromodomain of BRPF1 is responsible for recognizing acetylated lysine residues on histones, thereby tethering the complex to specific chromatin regions to facilitate histone acetylation and subsequent gene transcription.

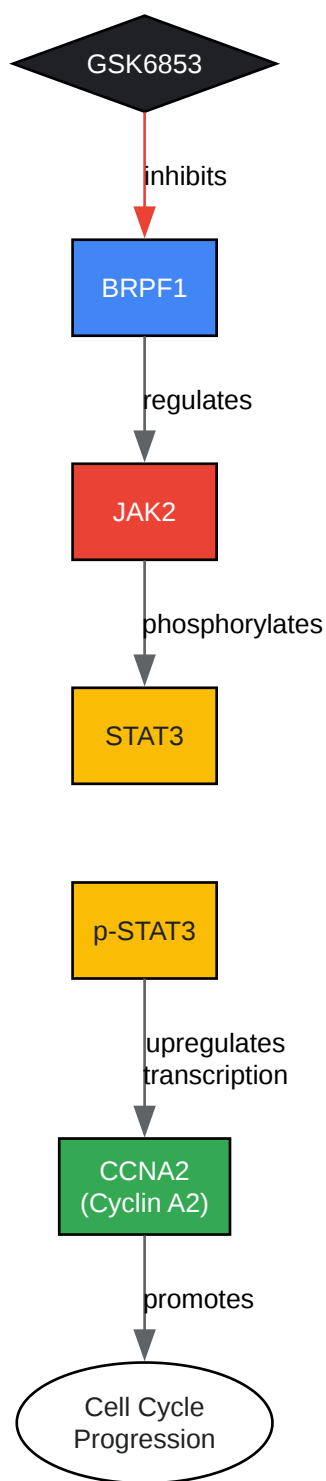


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Caption: BRPF1 as a scaffold in MYST HAT complexes.

GSK6853 Inhibition of the JAK2/STAT3 Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, **GSK6853** has been shown to suppress the JAK2/STAT3 signaling pathway.[3][5] This inhibition leads to the downregulation of Cyclin A2 (CCNA2), a key cell cycle regulator, resulting in cell cycle arrest and reduced proliferation.[5]



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Caption: **GSK6853** inhibits the JAK2/STAT3 pathway.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency of **GSK6853** by measuring its ability to displace a fluorescently labeled ligand from the BRPF1 bromodomain.

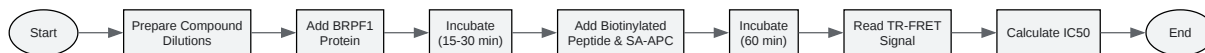
Materials:

- Recombinant BRPF1 bromodomain protein (e.g., human, amino acids 637-755)
- Europium (Eu³⁺) chelate-labeled anti-tag antibody (e.g., anti-GST) if BRPF1 is tag-labeled
- Biotinylated histone peptide (e.g., H4K12ac)
- Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
- **GSK6853** and a negative control compound
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume black plates

Protocol:

- Prepare a serial dilution of **GSK6853** and the negative control in assay buffer.
- In a 384-well plate, add the compounds to the appropriate wells.
- Add the recombinant BRPF1 protein (and anti-tag antibody if necessary) to all wells.
- Incubate for 15-30 minutes at room temperature.
- Add the biotinylated histone peptide and streptavidin-APC to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Eu³⁺) and ~665 nm (APC).

- Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the compound concentration to determine the IC₅₀ value.



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Caption: TR-FRET assay workflow.

NanoBRET™ Cellular Target Engagement Assay

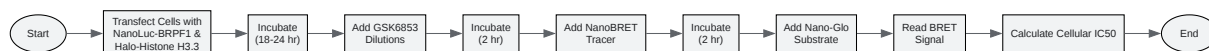
This assay measures the ability of **GSK6853** to engage BRPF1 in live cells by competing with a fluorescent tracer.

Materials:

- HEK293T cells (or other suitable cell line)
- Plasmid encoding NanoLuc®-BRPF1 fusion protein
- Plasmid encoding HaloTag®-Histone H3.3 fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ fluorescent tracer specific for bromodomains
- Nano-Glo® Live Cell Substrate
- **GSK6853** and a negative control compound
- White, 96-well cell culture plates

Protocol:

- Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids and seed into a 96-well plate.
- Incubate for 18-24 hours to allow for protein expression.
- Prepare serial dilutions of **GSK6853** and the negative control.
- Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.
- Add the NanoBRET™ tracer to all wells and incubate for a further 2 hours.
- Add the Nano-Glo® Live Cell Substrate to all wells.
- Read the plate within 10 minutes on a luminometer capable of measuring BRET, with filters for donor emission (~460 nm) and acceptor emission (~618 nm).
- Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the cellular IC50.



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Caption: NanoBRET™ assay workflow.

Chemoproteomic Competition Binding Assay

This method assesses the binding of **GSK6853** to endogenous BRPF1 in a cellular lysate.

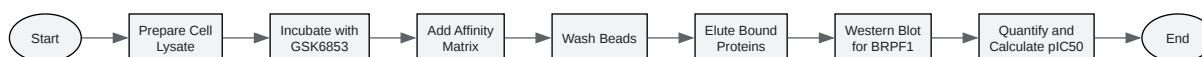
Materials:

- HUT-78 cells (or other relevant cell line)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
- Affinity matrix with an immobilized broad-spectrum bromodomain inhibitor

- **GSK6853** and a negative control compound
- Wash buffer (lysis buffer with 0.2% NP-40)
- Elution buffer (e.g., 2x SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting reagents
- Anti-BRPF1 antibody

Protocol:

- Prepare cell lysates from HUT-78 cells.
- Incubate the lysate with varying concentrations of **GSK6853** or the negative control for 45 minutes at 4°C.
- Add the equilibrated affinity matrix to the lysates and incubate for 1-2 hours at 4°C to capture bromodomain-containing proteins.
- Wash the beads extensively with wash buffer.
- Elute the bound proteins with elution buffer.
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-BRPF1 antibody to detect the amount of BRPF1 pulled down at each compound concentration.
- Quantify the band intensities and plot against the compound concentration to determine the pIC50.



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Caption: Chemoproteomics workflow.

Cellular Proliferation and Viability Assay

To assess the effect of **GSK6853** on cell growth, a standard colorimetric assay such as the CCK-8 assay can be used.

Materials:

- NSCLC cell lines (e.g., A549, H1975) or other relevant cell lines
- Complete cell culture medium
- **GSK6853**
- Cell Counting Kit-8 (CCK-8) reagent
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density.
- Allow cells to adhere overnight.
- Treat the cells with a serial dilution of **GSK6853** for a specified time (e.g., 24, 48, 72 hours).
- Add 10 μ L of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the **GSK6853** concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

GSK6853 is a powerful and selective tool for investigating the biological roles of the BRPF1 bromodomain. The protocols outlined above provide a framework for researchers to

characterize the biochemical and cellular activity of **GSK6853** and to explore its effects on BRPF1-mediated signaling pathways and cellular processes. The high potency and selectivity of **GSK6853**, coupled with its demonstrated cellular activity, make it an invaluable resource for advancing our understanding of BRPF1 function in health and disease. For cellular assays, it is recommended to use concentrations no higher than 1 μ M to minimize the risk of off-target effects.[4]

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References

- 1. Mutations in the Chromatin Regulator Gene BRPF1 Cause Syndromic Intellectual Disability and Deficient Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the non-histone interactome of the BRPF1 bromodomain using site-specific azide-acetyllysine photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
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